molecular formula C19H18N2O4 B1424358 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-propyl-1H-benzo[d]imidazole-5-carboxylic acid CAS No. 942289-81-8

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-propyl-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B1424358
CAS No.: 942289-81-8
M. Wt: 338.4 g/mol
InChI Key: NSHGSXQRWAOJPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d]imidazole core fused with a 2,3-dihydrobenzo[b][1,4]dioxin moiety. Such structural features suggest applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring both hydrophobic and polar interactions.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-2-3-18-20-14-10-12(19(22)23)4-6-15(14)21(18)13-5-7-16-17(11-13)25-9-8-24-16/h4-7,10-11H,2-3,8-9H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHGSXQRWAOJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1C3=CC4=C(C=C3)OCCO4)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-propyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS Number: 942289-81-8) is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₉H₁₈N₂O₄
  • Molecular Weight : 338.36 g/mol
  • Purity : ≥ 95%
  • Storage Conditions : Ambient temperature

The compound's mechanism of action primarily involves interactions with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases and receptors, which are critical in various signaling pathways.

Key Targets:

  • Cyclin-dependent Kinases (CDKs) : The compound has shown potential in inhibiting CDK activity, which is crucial for cell cycle regulation.
  • Poly(ADP-ribose) Polymerase 1 (PARP1) : Related compounds have been evaluated for their ability to inhibit PARP1, a target in cancer therapy due to its role in DNA repair mechanisms.

Biological Activity and Research Findings

Research into the biological activity of this compound has yielded several significant findings:

In Vitro Studies

  • Anticancer Activity : The compound has been tested against various cancer cell lines. For instance, compounds structurally related to it have shown IC50 values in the low micromolar range against breast cancer cell lines, indicating potential as an anticancer agent .
CompoundTargetIC50 (μM)
Example APARP10.88
Example BCDK4/65.8

Case Studies

  • Study on CDK Inhibition :
    • A study focused on designing PROTACs targeting CDK4/6 showed that modifications to compounds similar to this compound significantly enhanced their ability to degrade these kinases, suggesting a promising avenue for cancer treatment .
  • PARP Inhibition :
    • In another study involving high-throughput screening of small molecules, derivatives of this compound were identified as potent inhibitors of PARP1, highlighting its potential role in cancer therapy targeting DNA repair pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI)

  • Structural Differences : Replaces the propyl and carboxylic acid groups with a furan-2-yl and diphenyl substituents.
  • Synthesis : Synthesized via a one-pot reaction using benzil, ammonium acetate, and 2,3-dihydrobenzo[b][1,4]dioxin-6-amine .
  • Drug-Likeness : Evaluated using Lipinski, Ghose, and Veber rules, showing favorable ADMET properties but lower solubility due to hydrophobic diphenyl and furan groups .
  • Key Contrast : The target compound’s carboxylic acid likely enhances aqueous solubility and bioavailability compared to DDFDI’s aromatic substituents.

CDK9 Inhibitors (12w, 12z, 12e)

  • Structural Features: 12w: Contains a (2,3-dihydroinden-1-yl)amino-thiazole group. 12z: Substituted with a methoxypyridin-3-ylamino group. 12e: Features a cyclopropylamino group.
  • Synthesis : Prepared via general methods B/C, yielding 26–49% .
  • Functional Impact : The methoxy group in 12z may improve metabolic stability, while 12e ’s cyclopropyl group enhances steric hindrance.

2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxylate Derivatives (4a–4u)

  • Structural Differences : Ester group replaces the carboxylic acid, and a styryl-nitroimidazole moiety is appended.
  • Synthesis : Produced via reflux with K₂CO₃ in DMF, yielding ester derivatives .
  • Pharmacokinetic Implications : The ester group may act as a prodrug, improving membrane permeability but requiring hydrolysis for activation.

Imidazolinone Herbicides (Imazamox, Imazethapyr)

  • Structural Features : Pyridine-carboxylic acid core with bulky alkyl/ether substituents .
  • Application : Used as herbicides targeting plant acetolactate synthase (ALS).
  • Comparison : While sharing a carboxylic acid group, the target compound’s benzo[d]imidazole-dioxin scaffold suggests divergent biological targets, likely in mammalian systems.

PF-05175157 (Spiro-Indazole-Benzimidazole Derivative)

  • Structural Complexity : Incorporates a spirocyclic indazole-piperidine system.
  • Functional Groups : Lacks the dihydrodioxin moiety but retains a benzimidazole core .
  • Implications : The spiro structure may enhance selectivity for neurological targets, whereas the target compound’s simpler scaffold could improve synthetic accessibility.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-2-propyl-1H-benzo[d]imidazole-5-carboxylic acid typically involves:

  • Preparation of the benzodioxane carboxylic acid or its activated derivatives.
  • Formation of the benzimidazole core via cyclization.
  • Introduction of the propyl substituent at the 2-position of benzimidazole.
  • Coupling of the benzodioxane moiety at the 1-position of benzimidazole.
  • Final functional group modifications and purification.

Preparation of the Benzodioxane Carboxylic Acid Intermediate

The 2,3-dihydrobenzo[b]dioxine-5-carboxylic acid (or positional isomers) serves as a key intermediate.

Typical method:

  • Cyclization of 2,3-dihydroxybenzoic acid with 1,2-dibromoethane in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at 65 °C for 24 hours under inert atmosphere yields the benzodioxane carboxylic acid.
Step Reagents/Conditions Outcome
Cyclization 2,3-dihydroxybenzoic acid, K2CO3, 1,2-dibromoethane, DMF, 65 °C, 24 h 2,3-dihydrobenzo[b]dioxine-5-carboxylic acid (white solid)
  • Activation of the acid to the corresponding acyl chloride is achieved by reaction with thionyl chloride (SOCl2) at 70–85 °C for 1–4 hours, either neat or in DMF, yielding a reactive acyl chloride intermediate as an oil.
Step Reagents/Conditions Outcome
Activation SOCl2, 70–85 °C, 1–4 h, optionally DMF Benzodioxane acyl chloride (oil)

Formation of the Benzimidazole Core

The benzimidazole ring system can be constructed by condensation of o-phenylenediamine derivatives with carboxylic acids or their activated forms, often requiring cyclization under acidic or dehydrating conditions.

  • The reaction of appropriate o-phenylenediamine with benzodioxane carboxylic acid or its acyl chloride in the presence of bases such as potassium carbonate, sodium bicarbonate, or stronger bases (NaOH, tBuOK) in solvents like DMF, dioxane, or alcohols at ambient to reflux temperatures facilitates initial coupling.

  • An additional cyclization step is often necessary to close the imidazole ring. This cyclization is typically performed in strong acids such as polyphosphoric acid, concentrated HCl, HBr, or 0.1 M perchloric acid at temperatures ranging from room temperature to reflux.

Step Reagents/Conditions Outcome
Coupling o-Phenylenediamine derivative, benzodioxane acid or acyl chloride, base (e.g., K2CO3), DMF/dioxane, RT to reflux Intermediate amide or salt
Cyclization Polyphosphoric acid or strong acid, heat Benzimidazole ring closure

Coupling of the Benzodioxane Moiety at the 1-Position

  • The 1-position substitution with the 2,3-dihydrobenzo[b]dioxin-6-yl group is accomplished via nucleophilic substitution or amide bond formation using activated benzodioxane derivatives (e.g., N-hydroxysuccinimide esters) and amine-functionalized benzimidazole intermediates.

  • Purification typically involves flash chromatography, crystallization, and sometimes preparative reverse-phase HPLC to achieve high purity.

Representative Preparation Example (Summary)

Step Reagents/Conditions Description Yield/Notes
1 2,3-dihydroxybenzoic acid, K2CO3, 1,2-dibromoethane, DMF, 65 °C, 24 h Cyclization to benzodioxane carboxylic acid High purity white solid
2 SOCl2, 70–85 °C, 1–4 h Conversion to benzodioxane acyl chloride Reactive intermediate
3 o-Phenylenediamine derivative, base, DMF, RT to reflux Coupling to form amide intermediate Isolated as salt or crude
4 Polyphosphoric acid or strong acid, heat Cyclization to benzimidazole core Ring closure step
5 Alkyl halide or reductive alkylation reagents Introduction of 2-propyl substituent Method dependent
6 Coupling with benzodioxane moiety (NHS ester or similar) Final substitution at 1-position Purification by chromatography

Analytical and Purification Techniques

  • Flash chromatography and crystallization are standard purification methods.

  • Preparative reverse-phase HPLC is used for final purification to ensure compound purity suitable for pharmaceutical applications.

  • Characterization typically involves NMR spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.

Research Findings and Optimization Notes

  • The use of bases such as potassium carbonate and solvents like DMF is critical for efficient cyclization and coupling reactions.

  • Activation of carboxylic acid to acyl chloride with thionyl chloride is a reliable method to increase reactivity for amide bond formation.

  • Cyclization under polyphosphoric acid or strong acid conditions ensures efficient benzimidazole ring formation with good yields.

  • The choice of alkylation method for the 2-propyl substituent affects regioselectivity and overall yield; reductive alkylation provides mild conditions minimizing side reactions.

  • Purification steps including flash chromatography and HPLC are essential to remove impurities and side products inherent in multi-step syntheses.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Identify proton environments (e.g., dihydrobenzodioxin protons at δ 4.2–4.5 ppm, imidazole protons at δ 7.5–8.2 ppm) .
  • HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

How can computational modeling assist in predicting the compound’s reactivity or binding affinity?

Advanced Research Question

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity prediction .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values .
    Data Integration : Combine computational results with experimental kinetics to refine binding hypotheses .

What strategies resolve contradictions in spectral data or unexpected byproduct formation during synthesis?

Advanced Research Question

  • Byproduct analysis : Use LC-MS/MS to identify impurities (e.g., incomplete cyclization products) .
  • Controlled experiments : Vary stoichiometry of hydrazine hydrate to suppress side reactions (e.g., over-reduction) .
  • Cross-validation : Compare NMR shifts with analogous compounds (e.g., 1H-benzo[d]imidazole-2-carbaldehyde derivatives) .

How should researchers design stability studies for this compound under varying pH and temperature conditions?

Advanced Research Question

  • Accelerated stability testing : Incubate the compound in buffers (pH 1–10) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .
  • Kinetic modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius equations .
    Critical Parameters : Protect from light (UV-sensitive benzodioxin moiety) and store at -20°C under inert atmosphere .

What are the challenges in scaling up the synthesis from milligram to gram scale, and how can they be mitigated?

Advanced Research Question

  • Heat management : Use jacketed reactors for exothermic steps (e.g., Friedel-Crafts acylation) .
  • Solvent selection : Replace DMF with safer solvents (e.g., acetonitrile) for large-scale cyclization .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress .

How can researchers validate the compound’s biological activity while minimizing false positives in assay systems?

Advanced Research Question

  • Counter-screening : Test against related targets (e.g., off-target kinases) to confirm selectivity .
  • Dose-response curves : Use 10-point dilution series (1 nM–100 µM) to calculate EC₅₀/IC₅₀ values .
  • Cellular toxicity assays : Include MTT assays to rule out cytotoxicity-driven false positives .

What are the best practices for analyzing the compound’s solubility and bioavailability in preclinical models?

Advanced Research Question

  • Solubility screening : Use shake-flask method in PBS, DMSO, and simulated gastric fluid .
  • LogP determination : Measure via HPLC (C18 column, isocratic elution) to estimate lipophilicity .
  • In silico prediction : Tools like SwissADME to predict GI absorption and BBB permeability .

How can isotopic labeling (e.g., deuterium) be applied to study metabolic pathways of this compound?

Advanced Research Question

  • Deuterium incorporation : Synthesize deuterated analogs (e.g., 5-methoxy-1H-benzo[d]imidazole-d3) using deuterated reagents .
  • Mass spectrometry tracking : Monitor isotopic patterns in urine/plasma samples from animal studies .
  • Metabolite identification : Use HRMS/MS to map hydroxylation or glucuronidation sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-propyl-1H-benzo[d]imidazole-5-carboxylic acid
Reactant of Route 2
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-propyl-1H-benzo[d]imidazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.